Vinylcyclohexane

Vue d'ensemble

Description

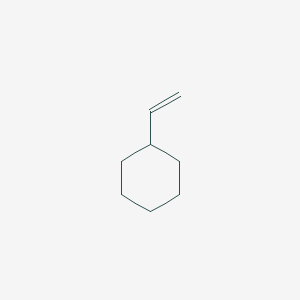

Vinylcyclohexane is an organic compound with the chemical formula C8H14. It is a colorless liquid that is primarily used as a monomer in the production of specialty polymers. The compound consists of a vinyl group attached to a cyclohexane ring, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinylcyclohexane can be synthesized through various methods. One common method involves the hydrogenation of styrene to produce ethylbenzene, which is then subjected to a catalytic hydrogenation process to yield this compound. Another method involves the hydrogenation of 1-cyclohexylethanol using a zirconium oxide catalyst at temperatures ranging from 376 to 398°C. This process achieves a conversion rate of 45% with a selectivity of 84% for this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via bulk copolymerization. For example, propylene-vinylcyclohexane copolymers are synthesized at 60°C using a metallocene catalyst with C2 symmetry, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride activated by polymethylaluminoxane .

Analyse Des Réactions Chimiques

Types of Reactions: Vinylcyclohexane undergoes various chemical reactions, including:

Reduction: The compound can be reduced using hydrogenation catalysts to form cyclohexane derivatives.

Common Reagents and Conditions:

Oxidation: Oxygen or air in the presence of a catalyst.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Substitution: Hydrogen halides like hydrogen bromide or hydrogen chloride.

Major Products:

Oxidation: Hydroperoxides, carbon dioxide, and carbon monoxide.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated cyclohexane compounds.

Applications De Recherche Scientifique

Chemical Properties and Overview

Vinylcyclohexane is characterized by a vinyl group attached to a cyclohexene ring, resulting in a colorless liquid with notable thermal stability and low birefringence. These properties make it particularly suitable for various applications in the polymer industry and beyond.

Polymer Industry Applications

This compound is primarily utilized as a raw material for producing polymers and copolymers.

Key Polymers Derived from this compound:

- Polyvinyl Cyclohexane (PVCH): Known for its excellent thermal stability and dielectric properties, PVCH is widely used in electronic components and optical materials.

- Copolymers: VCH can be copolymerized with other monomers to enhance material properties, leading to improved performance in applications such as coatings, adhesives, and sealants.

Market Trends:

- The global market for this compound is projected to grow from $57.4 million in 2021 to $94.8 million by 2031, with a CAGR of 5.3% from 2022 to 2031 . This growth is driven by increased demand for advanced polymers that outperform conventional materials.

| Year | Market Value (in millions) | CAGR (%) |

|---|---|---|

| 2021 | $57.4 | - |

| 2031 | $94.8 | 5.3% |

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of various chemicals:

- Chemical Intermediates: It is used in producing flame retardants, fragrances, and other specialty chemicals .

- Synthesis of Monomers: VCH can be converted into other valuable monomers like 2-cyclohexyl propanal, facilitating the production of diverse chemical products .

Medical Technology Applications

The medical industry is one of the largest consumers of this compound-based products:

- Medical Devices: VCH is used to manufacture transparent molded components for non-sterile and sterile applications, including syringes, blood tubes, and analytical vessels.

- Biocompatibility: The polymers derived from this compound exhibit favorable biocompatibility, making them suitable for use in various medical devices .

Case Study 1: Optical Data Storage

Research indicates that polymers based on this compound are being developed for optical data storage media due to their low birefringence and high heat deflection temperature. These materials are suitable substrates for compact discs and rewritable optical discs, enhancing data storage capabilities .

Case Study 2: Toxicological Studies

Toxicological assessments have been conducted on vinylcyclohexene's effects on biological systems. For instance, studies involving Sprague-Dawley rats showed significant weight changes at high exposure levels, indicating potential health risks associated with high concentrations of VCH . Understanding these effects is crucial for safe application in consumer products.

Mécanisme D'action

The mechanism of action of vinylcyclohexane involves its ability to undergo polymerization and copolymerization reactions. The vinyl group in this compound allows it to participate in free radical polymerization, leading to the formation of long polymer chains. The cyclohexane ring provides rigidity and stability to the polymer structure, enhancing its thermal and mechanical properties .

Comparaison Avec Des Composés Similaires

4-Vinylcyclohexene: An organic compound with a vinyl group attached to the 4-position of the cyclohexene ring.

Cyclohexene: A simple cycloalkene with a single double bond. It is used as a starting material in various chemical syntheses.

Ethylbenzene: A related compound used in the production of styrene, which can be hydrogenated to produce vinylcyclohexane.

Uniqueness: this compound is unique due to its combination of a vinyl group and a cyclohexane ring, which imparts distinct chemical properties. Its ability to copolymerize with other monomers to form polymers with enhanced thermal stability and resistance to oxidative degradation sets it apart from similar compounds .

Activité Biologique

Vinylcyclohexane (VCH) is a compound that has garnered attention due to its biological activity and potential health implications. This article explores the biological effects of VCH, particularly focusing on its mechanisms of toxicity, reproductive effects, and the role of oxidative stress. It synthesizes findings from various studies, including animal models and molecular analyses.

Overview of this compound

This compound is primarily produced as a by-product in the manufacture of pesticides, plastics, and rubber products. Its structural formula is , and it is categorized as a cyclic alkene. The compound has been studied for its toxicological effects, particularly concerning reproductive health and oxidative stress mechanisms.

Oxidative Stress

A pivotal study demonstrated that VCH exposure leads to significant oxidative stress, characterized by increased production of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities. In a model using Drosophila melanogaster, researchers observed that exposure to varying concentrations of VCH (10 µM to 1 mM) resulted in:

- Impaired negative geotaxis behavior.

- Increased catalase activity and ROS generation.

- Altered expression of genes related to oxidative stress response, including superoxide dismutase (SOD) and Nrf2 .

The findings suggest that VCH's mechanism of toxicity is closely linked to oxidative damage, which may lead to neurotoxic consequences due to decreased acetylcholinesterase (AChE) activity.

Reproductive Toxicity

4-Vinylcyclohexene diepoxide (VCD), a metabolite of VCH, has been extensively studied for its reproductive toxicity. In animal studies involving Sprague-Dawley rats, VCD was shown to selectively destroy primordial follicles, leading to ovarian failure resembling menopause in women. Key findings include:

- Daily intraperitoneal injections of VCD resulted in significant follicular depletion in both adult and peripubertal rats.

- The treatment did not affect body weight but reduced food intake in high-dose groups .

The studies indicate that VCD may serve as a model for understanding menopausal transitions and associated disorders in women.

Study on Rats

In a controlled study, male and female Sprague-Dawley rats were exposed to various concentrations of VCH (0, 500, 1000, 2000 ppm). The results indicated:

- Significant weight loss in the high-dose group compared to controls.

- Clinical signs such as decreased responsiveness and inactivity were noted during exposure periods .

- The NOAEL (No Observed Adverse Effect Level) was determined to be 240 ppm for reversible lethargy effects .

Transcriptome Analysis

A transcriptome analysis revealed significant gene expression changes following VCD exposure. The study found:

- Upregulation of nine genes and downregulation of 458 genes in treated groups compared to controls.

- This alteration suggests a profound impact on cellular functions and highlights potential pathways affected by VCD exposure .

Summary of Biological Activities

Propriétés

IUPAC Name |

ethenylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLDYFCCDKENPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-06-0, 26951-20-2 | |

| Record name | Poly(vinylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90219725 | |

| Record name | Vinylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-12-5 | |

| Record name | Vinylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q49PJ3TT00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.